3-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
Piperidine, 1-methyl-2-(3-pyridyl)- is a heterocyclic organic compound that features a piperidine ring with a methyl group and a pyridyl group attached. This compound is part of a broader class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-methyl-2-(3-pyridyl)- typically involves the hydrogenation of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of Piperidine, 1-methyl-2-(3-pyridyl)- often employs large-scale hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-methyl-2-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted piperidines and pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Piperidine, 1-methyl-2-(3-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and receptor binding.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antihypertensive and anticancer agents.
Industry: Piperidine derivatives are used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of Piperidine, 1-methyl-2-(3-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar chemical properties.
Piperidine: The parent compound without the methyl and pyridyl substitutions.
Dihydropyridine: Another related compound with significant biological activity
Uniqueness
Piperidine, 1-methyl-2-(3-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902955 |
Source
|
Record name | NoName_3533 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19730-04-2 |
Source
|
Record name | 1-Methyl-2-(3-pyridyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-methyl-2-(3-pyridyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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